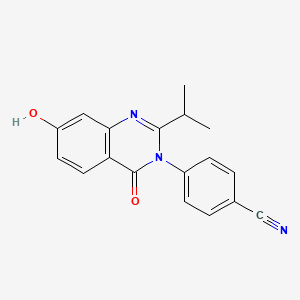

4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-YL)benzonitrile

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vanilloid receptor antagonist 1 typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method includes the condensation of anthranilic acid derivatives with isocyanates, followed by cyclization to form the quinazolinone structure.

Industrial Production Methods: Industrial production of vanilloid receptor antagonist 1 may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: Vanilloid receptor antagonist 1 undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and related derivatives.

Reduction: Primary amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Overview

4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-YL)benzonitrile, commonly referred to as Vanilloid receptor antagonist 1 or Libvatrep, is a chemical compound with significant pharmacological properties. Its molecular formula is and it has been primarily studied for its role as a selective antagonist of the TRPV1 (transient receptor potential vanilloid 1) receptor. This receptor is involved in pain perception and inflammatory processes, making this compound a candidate for various therapeutic applications.

Pain Management

Vanilloid receptor antagonist 1 has been investigated for its potential in managing pain, particularly neuropathic pain. Research indicates that TRPV1 antagonists can alleviate pain by inhibiting the activation of sensory neurons that transmit pain signals. Studies have shown that this compound effectively reduces pain responses in animal models, suggesting its utility in treating conditions like chronic pain syndromes and inflammatory pain disorders .

Ocular Applications

Recent patent filings have highlighted the use of this compound in formulations aimed at treating ocular conditions such as dry eye disease and ocular hyperemia. The compound's mechanism involves reducing inflammation and providing relief from discomfort associated with these conditions . Clinical trials are ongoing to evaluate its efficacy and safety in human subjects.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various studies. By blocking TRPV1, it may help reduce the release of pro-inflammatory mediators, thus offering a therapeutic avenue for diseases characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune conditions .

Case Study 1: Pain Management in Neuropathic Pain

A study published in a peer-reviewed journal demonstrated that administration of Vanilloid receptor antagonist 1 significantly reduced mechanical allodynia in diabetic neuropathic pain models. The results indicated a decrease in pain sensitivity and an increase in pain threshold, supporting its potential use in clinical settings for neuropathic pain relief .

Case Study 2: Treatment of Dry Eye Disease

In a controlled trial involving patients with moderate to severe dry eye disease, formulations containing this compound showed promise in reducing symptoms such as dryness and discomfort. The study reported statistically significant improvements compared to placebo groups, indicating its potential as a therapeutic agent for ocular surface diseases .

Mechanism of Action

Vanilloid receptor antagonist 1 exerts its effects by binding to the TRPV1 receptor, thereby inhibiting its activation. TRPV1 is activated by various stimuli, including high temperatures, acidic conditions, and capsaicin. By blocking this receptor, vanilloid receptor antagonist 1 prevents the influx of cations, which in turn reduces the sensation of pain and heat. The molecular targets include the ion channel domains of TRPV1, and the pathways involved are primarily related to nociception and pain modulation .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-yl)benzonitrile

- Molecular Formula : C₁₈H₁₅N₃O₂

- Molecular Weight : 305.33 g/mol

- CAS No.: 871814-52-7

- Key Features: A quinazolinone derivative with a benzonitrile moiety, a hydroxyl group at position 7, and an isopropyl substituent at position 2 on the quinazolinone core .

Pharmacological Activity :

- Therapeutic Applications :

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound belongs to the quinazolinone-benzonitrile family. Key structural variations among analogues include substitutions on the quinazolinone ring, which influence pharmacological activity and physicochemical properties.

Table 1: Structural and Pharmacological Comparison

Key Differences and Implications

Substituent Effects on TRPV1 Activity :

- The 7-hydroxy and 2-isopropyl groups in the main compound are critical for TRPV1 antagonism. These substituents likely enhance binding affinity and selectivity compared to simpler analogues like the unsubstituted 4-(4-oxoquinazolin-2-yl)benzonitrile .

- The mercapto (-SH) group in the 2-mercapto analogue (CAS 1245739-75-6) may alter redox properties or hydrogen-bonding interactions, but its pharmacological profile remains uncharacterized in the available evidence .

Impact of Halogenation: The 6-bromo substituent in the brominated analogue (CAS N/A) introduces steric bulk and electronic effects, which could modulate receptor interaction or metabolic stability.

Hydroxyl Group Position :

- The 3-hydroxy analogue (CAS 477864-74-7) lacks the 7-OH group, which is pivotal in the main compound’s TRPV1 activity. This positional difference may reduce receptor engagement .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Physicochemical Parameters

Research and Development Status

- Main Compound: Advanced to patent-protected formulations (e.g., ocular therapies) and recognized by WHO with an International Nonproprietary Name (INN) .

- Analogues : Most are research-grade compounds without explicit therapeutic claims or clinical development data.

Biological Activity

4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-yl)benzonitrile, also known as Libvatrep, is a compound of significant interest due to its biological activities, particularly as a vanilloid receptor antagonist. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of Libvatrep is C18H15N3O2, with a molecular weight of approximately 297.33 g/mol. Its structure features a quinazolinone moiety linked to a benzonitrile group, which contributes to its biological activity.

Biological Activity Overview

Libvatrep has been identified as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1), which plays a crucial role in pain perception and inflammatory responses. The inhibition of TRPV1 can lead to analgesic effects, making this compound a candidate for treating various pain conditions.

Key Findings:

- Pain Management : Libvatrep has shown efficacy in reducing pain associated with conditions such as dry eye disease and ocular hyperemia. Formulations containing this compound are being explored for their potential in treating these conditions by alleviating symptoms related to ocular discomfort and inflammation .

- Inhibition of TRPV1 : Research indicates that Libvatrep acts by blocking TRPV1 channels, which are activated by capsaicin and involved in nociceptive signaling. By inhibiting these channels, the compound can reduce pain signaling pathways .

- Selectivity and Potency : Studies have demonstrated that Libvatrep exhibits a high degree of selectivity for TRPV1 over other ion channels, which is critical for minimizing side effects typically associated with broader-spectrum analgesics .

The mechanism through which Libvatrep exerts its biological effects involves:

- TRPV1 Antagonism : By binding to the TRPV1 receptor, Libvatrep prevents the receptor from becoming activated by endogenous ligands or external stimuli such as heat and capsaicin.

- Reduction in Calcium Influx : The blockade of TRPV1 results in decreased calcium influx into neurons, leading to reduced neuronal excitability and lower pain transmission .

Case Studies and Research Findings

Several studies have investigated the efficacy of Libvatrep in clinical settings:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-yl)benzonitrile, and how can structural purity be validated?

Answer: The compound is synthesized via condensation and cyclization reactions between a quinazolinone precursor and an aniline derivative. A patent outlines a method using a compound of formula II (e.g., 7-hydroxy-2-isopropyl-4-oxo-1,4-dihydroquinazoline) reacted with 4-cyanobenzonitrile (formula III) under acidic or thermal conditions to form the target molecule . Structural validation:

- Spectroscopic Techniques: Use -NMR to confirm the presence of aromatic protons (δ 7.6–8.0 ppm for benzonitrile) and the hydroxyl group (δ 9.0–10.0 ppm).

- Mass Spectrometry: Verify the molecular ion peak at m/z 305.33 (CHNO) .

- X-ray Diffraction (XRD): For polymorph identification, compare diffraction patterns with known crystalline forms (e.g., Form 1B in patent literature) .

Q. What is the primary biological target of this compound, and how is its antagonistic activity assessed?

Answer: The compound is a potent TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist, targeting pain and inflammation pathways. TRPV1 inhibition is evaluated using:

- Calcium Influx Assays: Measure intracellular Ca levels in TRPV1-expressing HEK293 cells after capsaicin stimulation. IC values are typically <100 nM for effective antagonists .

- Electrophysiology: Patch-clamp studies confirm blockade of capsaicin-induced currents in sensory neurons .

Q. How is the compound formulated for preclinical studies in ocular disease models?

Answer: For ocular applications (e.g., dry eye disease), formulations include:

- Nanoparticulate Suspensions: Optimize particle size (<200 nm) to enhance corneal penetration.

- Excipient Compatibility: Use cyclodextrins or hyaluronic acid to improve solubility and stability .

Key parameters:

| Parameter | Optimal Range |

|---|---|

| pH | 6.8–7.4 |

| Osmolarity | 280–320 mOsm/kg |

| Viscosity | 10–15 cP |

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorph stability data during formulation development?

Answer: Polymorph stability discrepancies (e.g., Form I vs. Form 1B) arise from crystallization conditions:

- Thermodynamic Screening: Use solvent-mediated phase transformation studies to identify the most stable form under physiological pH (7.4) and temperature (37°C) .

- Accelerated Stability Testing: Store polymorphs at 40°C/75% RH for 12 weeks and monitor phase transitions via XRD and DSC.

Q. What strategies mitigate off-target effects in TRPV1 antagonism studies?

Answer: To address off-target activity (e.g., TRPA1/TRPM8 cross-reactivity):

- Selectivity Profiling: Screen against a panel of 50+ ion channels using fluorescence-based assays.

- Structure-Activity Relationship (SAR) Optimization: Modify the isopropyl group or benzonitrile moiety to reduce affinity for non-TRPV1 targets .

Q. How do pharmacokinetic properties influence dosing regimens in rodent models of ocular pain?

Answer: Key PK parameters from murine studies:

| Parameter | Value |

|---|---|

| 2.5–3.2 hours | |

| 1.2–1.8 µg/mL | |

| AUC | 18–22 µg·h/mL |

| Dosing Strategy: Administer 0.5% w/v topical solution every 6 hours to maintain therapeutic concentrations . |

Q. What analytical methods differentiate degradation products in accelerated stability studies?

Answer:

- HPLC-MS/MS: Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to resolve degradation peaks. Major impurities include:

- Oxidation Product: m/z 321.33 (hydroxylation at C7).

- Hydrolysis Product: m/z 287.29 (loss of benzonitrile group) .

- Forced Degradation: Expose to 40°C/75% RH, 0.1N HCl, and 0.1N NaOH to simulate stress conditions.

Q. How can in silico modeling predict metabolite formation and toxicity risks?

Answer:

- Metabolism Prediction: Use Schrödinger’s ADMET Predictor or CYP450 docking simulations to identify likely Phase I metabolites (e.g., hydroxylation at C7 or isopropyl oxidation).

- Toxicity Profiling: Apply Derek Nexus to assess mutagenicity alerts from nitrile metabolites .

Properties

IUPAC Name |

4-(7-hydroxy-4-oxo-2-propan-2-ylquinazolin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-11(2)17-20-16-9-14(22)7-8-15(16)18(23)21(17)13-5-3-12(10-19)4-6-13/h3-9,11,22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPXRFIBKKSHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871814-52-7 | |

| Record name | Libvatrep | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871814527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LIBVATREP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W8B801TZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.